molecular formula C8H8F3NO4 B1490281 (E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2089550-25-2

(E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490281
CAS No.: 2089550-25-2
M. Wt: 239.15 g/mol
InChI Key: OFIZEFWUYSVTGD-OWOJBTEDSA-N
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Description

(E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is a sophisticated chemical reagent designed for research applications only and is not intended for diagnostic or therapeutic uses. This compound is characterized by its unique molecular architecture, which integrates an (E)-configured α,β-unsaturated carboxylic acid moiety with a 3-hydroxy-3-(trifluoromethyl)azetidine ring. The azetidine, a strained four-membered nitrogen heterocycle, is a prominent scaffold in contemporary medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. The presence of the trifluoromethyl (CF3) group is of particular significance; this bioisostere is widely employed in drug discovery to enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity . Concurrently, the α,β-unsaturated carbonyl system (oxobut-2-enoic acid) can function as a Michael acceptor, making this compound a valuable intermediate for the synthesis of more complex molecules through nucleophilic addition reactions. This structural combination suggests broad utility across multiple research domains. It may serve as a key synthetic intermediate in the development of novel small-molecule inhibitors, particularly for targeting protein-protein interactions (PPIs), which are challenging yet lucrative targets in drug discovery . Furthermore, its potential application extends to the study of the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress . Researchers can leverage this compound to probe new chemical space and develop candidates for a range of therapeutic areas, including oxidative stress-related disorders, inflammatory diseases, and oncology.

Properties

IUPAC Name

(E)-4-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO4/c9-8(10,11)7(16)3-12(4-7)5(13)1-2-6(14)15/h1-2,16H,3-4H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIZEFWUYSVTGD-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyFzNaOb\text{C}_{\text{x}}\text{H}_{\text{y}}\text{F}_{\text{z}}\text{N}_{\text{a}}\text{O}_{\text{b}}

Where:

  • x,y,z,a,b\text{x},\text{y},\text{z},\text{a},\text{b} represent the number of respective atoms in the compound.

The trifluoromethyl group is expected to influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing azetidine rings exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including resistant strains. For instance, a study reported that derivatives of azetidine demonstrated selective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Notably, it has been observed to induce apoptosis in A-549 lung cancer cells with an IC50 value of approximately 22.82 ± 0.86 µg/mL . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Inhibition of Enzymatic Activity

The compound has also been studied for its potential as an α-glucosidase inhibitor, which is relevant for diabetes management. Molecular docking studies revealed strong binding affinities with α-glucosidase, suggesting that it could serve as a lead compound for developing antidiabetic agents .

Case Studies

  • Antimalarial Activity : A derivative of this compound was tested against Plasmodium falciparum, demonstrating significant in vitro activity against chloroquine-resistant strains. The treatment resulted in a notable reduction in parasitemia and increased survival rates in infected mice models .
  • Toxicological Assessments : Toxicity studies indicated minimal adverse effects on biochemical and hematological parameters during in vivo trials, positioning this compound as a promising candidate for further pharmacological development .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15
CytotoxicityA-549 (lung cancer)22.82 ± 0.86
α-glucosidase Inhibition--
AntimalarialPlasmodium falciparum-

Table 2: Summary of Case Studies

Study FocusFindingsReference
AntimalarialSignificant reduction in parasitemia
ToxicologyMinimal adverse effects observed

Scientific Research Applications

Biological Activities

Research indicates that (E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid exhibits significant biological activities, particularly in the context of cancer research. Some key findings include:

Antiproliferative Activity

Studies have shown that compounds with similar structures exhibit substantial antiproliferative effects on various cancer cell lines. For instance, compounds containing azetidine rings have demonstrated IC50 values in the low nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound AMCF-710
Compound BMDA-MB-23123
CA-4MCF-73.9

These results suggest that the trifluoromethyl and hydroxy groups enhance binding affinity to molecular targets involved in cell proliferation.

Potential Applications

  • Medicinal Chemistry : Given its antiproliferative properties, this compound could serve as a lead structure for developing new anticancer agents. Its unique structural features may allow for modifications that enhance efficacy and selectivity against specific cancer types.
  • Materials Science : The incorporation of trifluoromethyl groups in polymers can enhance thermal stability and chemical resistance, making this compound relevant in the development of advanced materials.
  • Pharmaceutical Formulations : The compound's solubility characteristics may be exploited in formulating drug delivery systems where controlled release is desired.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis of azetidine derivatives for improved biological activity. For example, a study published in MDPI explored various synthetic routes leading to derivatives of azetidine that possess enhanced antiproliferative properties against cancer cell lines . These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Substituent Variations in the Azetidine/Piperidine Family

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Azetidine 3-hydroxy, 3-(trifluoromethyl) Not reported Rigid four-membered ring; hydrogen-bonding and lipophilicity balance
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid () Piperidine 4-(difluoromethyl) 233.21 Flexible six-membered ring; reduced ring strain, lower molecular weight
(S)-[3,4-difluoro-...][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone fumarate () Azetidine-Piperidine hybrid 3-hydroxy, 3-(piperidin-2-yl) Not reported Hybrid structure; potential dual-target engagement

Analysis :

  • The azetidine core in the target compound introduces conformational rigidity compared to the piperidine analog in , which may improve binding specificity but reduce solubility.
  • The trifluoromethyl group offers stronger electron-withdrawing effects and metabolic resistance than the difluoromethyl group in .
  • The hybrid azetidine-piperidine structure in demonstrates the pharmacological versatility of azetidine derivatives in cancer therapy .

Functional Group Modifications on the Enoic Acid Backbone

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound Carboxylic acid Not reported High polarity; potential for ionic interactions
(E)-methyl 3-methyl-4-oxobut-2-enoate () Methyl ester 128.13 Volatile ester; lower boiling point (75–80°C at 17 Torr)
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid () Nitrophenyl, carboxylic acid Not reported Electron-withdrawing nitro group; potential toxicity risks

Analysis :

  • The carboxylic acid in the target compound enhances solubility and enables salt formation, unlike the methyl ester in , which is more lipophilic and prone to hydrolysis .
  • The nitrophenyl group in introduces strong electron-withdrawing effects, which may increase reactivity but raise safety concerns compared to the target compound’s trifluoromethyl group .

Complex Analogs with Extended Pharmacophores

Compound Name Structural Features Molecular Weight (g/mol) Potential Application
Target Compound Compact azetidine-enoic acid Not reported Enzyme inhibition
Siponimod-Fumaric acid impurity () Long-chain benzyl/cyclohexyl substituents 632.68 S1P receptor modulation
Retinoic Acid Related Compound 1 () Fluorophenyl, acetoxy groups Not reported Retinoid signaling modulation

Analysis :

  • The target compound’s simpler structure may offer synthetic advantages over the long-chain impurity in , which has a high molecular weight (632.68 g/mol) and likely poor bioavailability .
  • Fluorinated aryl groups in and highlight the role of halogenation in enhancing target affinity and pharmacokinetics, though at the cost of synthetic complexity .

Preparation Methods

Construction of the Azetidine Core with Trifluoromethyl Substitution

  • The azetidine ring bearing the trifluoromethyl and hydroxy substituents is typically synthesized via cyclization reactions involving trifluoromethylated precursors.
  • Common methods include nucleophilic substitution on halogenated precursors or intramolecular cyclizations facilitated by activating agents.
  • Although direct literature on this exact compound's azetidine formation is limited, analogous trifluoromethyl azetidine derivatives have been synthesized using halogenated intermediates such as 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid derivatives, prepared by bromination of methyl-substituted trifluoromethylbenzoic acids under controlled conditions (e.g., using N-bromosuccinimide and radical initiators like azobisisobutyronitrile in carbon tetrachloride at 100°C).

Preparation of the 4-oxobut-2-enoic Acid Moiety

  • The 4-oxobut-2-enoic acid fragment (a substituted fumaric acid derivative) is often prepared by oxidation or esterification of suitable precursors.
  • For example, (E)-4-methoxy-4-oxobut-2-enoic acid derivatives have been synthesized via carbodiimide-mediated coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) and catalytic 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane at 0°C.
  • This method activates the carboxylic acid group for nucleophilic substitution, enabling subsequent coupling with azetidine derivatives.

Representative Preparation Procedure

A plausible synthetic route for (E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid involves the following steps:

Step Reaction Reagents and Conditions Yield (%) Notes
1 Synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid Bromination of 4-methyl-3-(trifluoromethyl)benzoic acid with N-bromosuccinimide and azobisisobutyronitrile in CCl4 at 100°C for 19 h 81-84 Crude product used directly for next step
2 Formation of azetidine ring Cyclization involving nucleophilic substitution on bromomethyl intermediate with a suitable amine or hydroxy precursor under reflux Not specified Requires optimization for hydroxy substitution and trifluoromethyl stability
3 Coupling with 4-oxobut-2-enoic acid derivative Carbodiimide-mediated coupling using EDAC and catalytic DMAP in dichloromethane at 0°C Moderate to high Produces the final this compound

Research Findings and Analytical Data

  • The synthesis steps are supported by analytical techniques such as NMR, HPLC, LC-MS, and ESI-MS to confirm product identity and purity.
  • For example, the brominated intermediate shows characteristic mass spectral peaks at m/z 282 and 284 (M+H)+, indicating successful bromination.
  • The final compounds typically exhibit high purity (>96%) as confirmed by HPLC retention times and mass spectrometry.
  • Reaction yields vary depending on the step but generally range from moderate to high (80-96%), reflecting efficient synthetic protocols.

Summary Table of Key Preparation Parameters

Compound/Intermediate Reagents Solvent Temperature Time Yield (%) Notes
4-(bromomethyl)-3-(trifluoromethyl)benzoic acid N-bromosuccinimide, azobisisobutyronitrile CCl4 100°C 19 h 81-84 Radical bromination
Azetidine ring formation Nucleophile (e.g., hydroxyamine) Reflux solvent Reflux Variable Not specified Cyclization step
Coupling with 4-oxobut-2-enoic acid EDAC, DMAP Dichloromethane 0°C Few hours Moderate to high Carbodiimide coupling

Q & A

Q. How to resolve discrepancies in reported inhibitory potency against thymidylate synthase?

  • Methodological Answer : Variations may stem from:
  • Enzyme Source : Recombinant vs. native enzymes may have post-translational modifications affecting binding. Validate using isoform-specific assays .
  • Redox Conditions : The β-keto group may undergo reduction (e.g., to β-hydroxy) in reducing environments; monitor via redox-stable analogs or glutathione-depleted assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

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